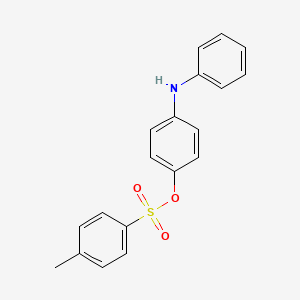

4-anilinophenyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-anilinophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-15-7-13-19(14-8-15)24(21,22)23-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEVKKJQKFXJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent groups attached to the phenyl ring or the sulfonate counterion. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Crystallographic and Hydrogen-Bonding Behavior

- 2-Aminoanilinium 4-methylbenzenesulfonate: Crystallizes in a monoclinic system (space group P21/n) with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. The structure features N–H⋯O hydrogen bonds between the ammonium cation and sulfonate anion, forming [010] chains .

Industrial and Regulatory Considerations

- 6-Quinolinol 4-methylbenzenesulfonate: Marketed as an industrial-grade chemical (99% purity) with applications in agrochemicals and active pharmaceutical ingredients (APIs). Regulatory compliance includes REACH and ISO certifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-anilinophenyl 4-methylbenzenesulfonate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via an esterification reaction between 4-methylbenzenesulfonyl chloride and 4-anilinophenol under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Key steps include:

- Reagent Ratios : Maintain a 1:1 molar ratio of sulfonyl chloride to phenol derivative to minimize side reactions.

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity .

- Purification : Recrystallization from ethanol or column chromatography ensures purity (>95% by NMR and elemental analysis) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR shows characteristic peaks for the anilinophenyl group (δ 6.5–7.5 ppm) and methylbenzenesulfonate (δ 2.4 ppm for CH). NMR confirms sulfonate ester linkage (C-SO-O at ~125–135 ppm) .

- IR : Strong absorption bands at 1170 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch) .

Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrolysis studies reveal:

- Acidic Conditions : Cleavage of the sulfonate ester bond, yielding 4-anilinophenol and 4-methylbenzenesulfonic acid.

- Basic Conditions : Faster degradation via nucleophilic attack by hydroxide ions.

- Thermal Stability : Decomposition above 150°C, monitored by TGA/DSC .

Advanced Research Questions

Q. How can contradictory data in reported hydrogen-bonding patterns be resolved using crystallographic and computational methods?

- Methodological Answer :

- X-Ray Crystallography : Resolve discrepancies by refining crystal structures (e.g., CCDC 1985013) to identify N–H⋯O hydrogen bonds (2.8–3.0 Å) between the anilinophenyl NH and sulfonate O atoms .

- DFT Calculations : Compare experimental vs. theoretical bond lengths/angles (e.g., using Gaussian 16 with B3LYP/6-311++G** basis set) to validate intermolecular interactions .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

- Methodological Answer : Use factorial design to evaluate parameters:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 0°C | 25°C |

| Solvent | DCM | THF |

| Base | Pyridine | EtN |

| Response surface methodology (RSM) identifies optimal conditions (e.g., 15°C in THF with EtN increases yield by 22%) . |

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., NO): Enhance sulfonate ester stability but reduce nucleophilic attack rates (kinetic studies via UV-Vis).

- Electron-Donating Groups (e.g., OCH): Increase susceptibility to hydrolysis (monitored by HPLC) .

Q. What computational tools predict the compound’s bioactivity or interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.